molecular formula C14H14FN5O2 B11297754 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11297754
M. Wt: 303.29 g/mol
InChI Key: CMDHYAUFEBVHIZ-UHFFFAOYSA-N
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Description

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazo[1,2-b][1,2,4]triazole ring system, an ethyl group, a fluorophenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require catalysts such as transition metals and specific solvents to facilitate the formation of the ring system.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, using reagents like ethyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl moiety to the imidazo[1,2-b][1,2,4]triazole ring. This can be achieved through cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Transition metals (e.g., palladium, nickel)

    Solvents: Organic solvents such as dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-chlorophenyl)acetamide
  • 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-bromophenyl)acetamide
  • 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C14H14FN5O2

Molecular Weight

303.29 g/mol

IUPAC Name

2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H14FN5O2/c1-2-11-17-14-18-13(22)10(20(14)19-11)7-12(21)16-9-5-3-8(15)4-6-9/h3-6,10H,2,7H2,1H3,(H,16,21)(H,17,18,19,22)

InChI Key

CMDHYAUFEBVHIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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